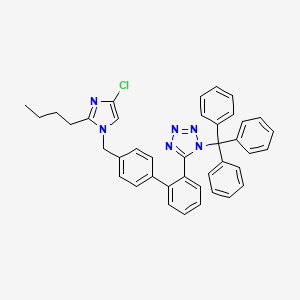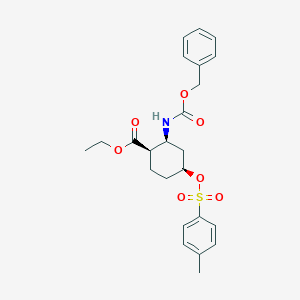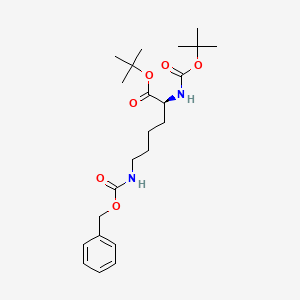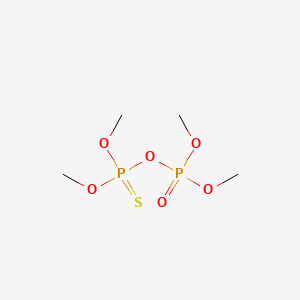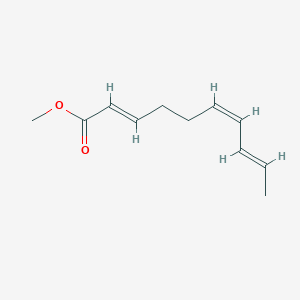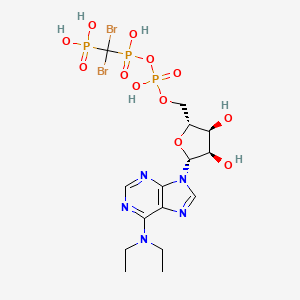
ARL67156
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARL 67156 is a small molecule inhibitor that targets ecto-ATPase, CD39, and CD73. It is also a competitive inhibitor of NTPDase1 (CD39), NTPDase3, and NPP1. This compound is used in scientific research for its ability to inhibit the degradation of adenosine triphosphate (ATP) and adenosine diphosphate (ADP), making it valuable in studies related to calcific aortic valve disease, asthma, and other conditions .
Mechanism of Action
Target of Action
ARL 67156 primarily targets ecto-ATPase , specifically NTPDase1 (CD39), NTPDase3, and NPP1 . These enzymes are involved in the hydrolysis of extracellular nucleoside tri- and diphosphates .
Mode of Action
ARL 67156 acts as a competitive inhibitor of its targets . It competes with ATP for binding to the active sites of these enzymes, thereby reducing their activity . This results in an increased extracellular concentration of ATP and a reduced formation of AMP .
Biochemical Pathways
The inhibition of NTPDase1, NTPDase3, and NPP1 by ARL 67156 affects the purinergic signaling pathway . This pathway involves the hydrolysis of extracellular ATP to ADP and further to AMP
Preparation Methods
The synthesis of ARL 67156 involves the preparation of its trisodium salt hydrate form. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the appropriate nucleotide analogs.
Reaction Conditions: The reaction involves the use of bromomethylene groups to form the β, γ-dibromomethylene bridge, which is crucial for the compound’s stability and activity.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Industrial production methods for ARL 67156 are not widely documented, as it is primarily used for research purposes.
Chemical Reactions Analysis
ARL 67156 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for ARL 67156 due to its stable structure.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its bromomethylene groups.
Hydrolysis: ARL 67156 is resistant to hydrolysis, which makes it stable in biological systems.
Common reagents used in these reactions include bromine and various nucleophiles. The major products formed from these reactions are typically more stable analogs of the original compound.
Scientific Research Applications
ARL 67156 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of ecto-ATPase and related enzymes.
Biology: ARL 67156 is employed in research on cellular processes involving ATP and ADP.
Medicine: The compound is investigated for its potential therapeutic effects in conditions like calcific aortic valve disease and asthma.
Comparison with Similar Compounds
ARL 67156 is unique due to its β, γ-dibromomethylene bridge, which provides metabolic stability. Similar compounds include:
Sodium Polyoxotungstate (POM-1): Another NTPDase inhibitor, but with different structural properties and efficacy.
Adenosine Triphosphate Analogs: Various analogs that inhibit ecto-ATPase but may lack the stability of ARL 67156.
ARL 67156 stands out for its selective inhibition and stability, making it a preferred choice in many research applications.
Properties
IUPAC Name |
[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Br2N5O12P3/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27)/t8-,10-,11-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXFKEOLRYLPJG-IDTAVKCVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br2N5O12P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017960 |
Source


|
| Record name | ARL 67156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160928-38-1 |
Source


|
| Record name | ARL 67156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of ARL 67156?
A1: ARL 67156 acts as a competitive inhibitor of ecto-ATPases. [, , , , ] These enzymes are responsible for the breakdown of extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP), adenosine monophosphate (AMP), and ultimately adenosine. By inhibiting this degradation, ARL 67156 potentiates the effects of extracellular ATP. [, ]
Q2: How does ARL 67156 affect purinergic signaling?
A2: By inhibiting ecto-ATPases, ARL 67156 increases the concentration and duration of action of extracellular ATP. [, , , ] This potentiates ATP's effects on various purinergic receptors (P2X and P2Y) expressed on different cell types. [, , ] This modulation of purinergic signaling has been observed in various tissues, including smooth muscle, endothelium, and immune cells. [, , , ]
Q3: Can you provide specific examples of how ARL 67156 influences physiological processes?
A3: In the guinea pig vas deferens, ARL 67156 enhances sympathetic purinergic neurotransmission, leading to potentiated contractions. [, ] In rat pial arterioles, ARL 67156 significantly reduces nerve stimulation-evoked dilation, indicating a role for ATP hydrolysis in this process. [] ARL 67156 also influences calcium signaling in various cell types, including human keratinocytes, by modulating extracellular ATP levels. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
